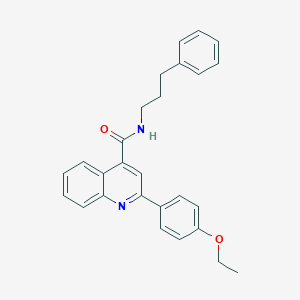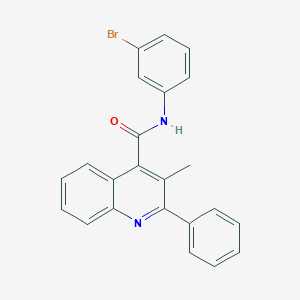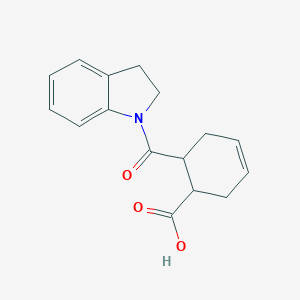![molecular formula C17H14N4OS2 B448024 3-(methylsulfanyl)-6-[(E)-2-(2-thienyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B448024.png)
3-(methylsulfanyl)-6-[(E)-2-(2-thienyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(methylsulfanyl)-6-[(E)-2-(2-thienyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine is a complex organic compound that belongs to the class of triazino-benzoxazepines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methylsulfanyl)-6-[(E)-2-(2-thienyl)-1-ethenyl]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazine Ring: This can be achieved by cyclization reactions involving appropriate precursors.
Introduction of the Benzoxazepine Moiety: This step might involve nucleophilic substitution or cyclization reactions.
Functionalization: Introduction of the methylsulfanyl and thienyl-ethenyl groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.
Reduction: Reduction reactions might target the double bonds or the triazine ring.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions but might include oxidized or reduced forms of the compound, or derivatives with different substituents.
科学研究应用
Chemistry
Catalysis: The compound might be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Possible use as an inhibitor of specific enzymes.
Receptor Binding:
Medicine
Drug Development: The compound might be investigated for its therapeutic potential in treating various diseases.
Diagnostics: Possible use in diagnostic assays.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.
作用机制
The mechanism of action would depend on the specific biological target. Generally, it might involve:
Binding to Enzymes or Receptors: Inhibiting or activating their function.
Modulation of Pathways: Affecting biochemical pathways involved in disease processes.
相似化合物的比较
Similar Compounds
Triazino-benzoxazepines: Other compounds in this class with similar structures.
Benzoxazepines: Compounds with the benzoxazepine core but different substituents.
Thienyl Compounds: Compounds containing the thienyl group.
Uniqueness
The unique combination of the triazino-benzoxazepine core with the methylsulfanyl and thienyl-ethenyl groups might confer specific biological activities or chemical properties that distinguish it from other similar compounds.
属性
分子式 |
C17H14N4OS2 |
|---|---|
分子量 |
354.5g/mol |
IUPAC 名称 |
3-methylsulfanyl-6-[(E)-2-thiophen-2-ylethenyl]-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine |
InChI |
InChI=1S/C17H14N4OS2/c1-23-17-19-16-15(20-21-17)12-6-2-3-7-13(12)18-14(22-16)9-8-11-5-4-10-24-11/h2-10,14,18H,1H3/b9-8+ |
InChI 键 |
XJIATFXAZKNUNA-CMDGGOBGSA-N |
SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)C=CC4=CC=CS4)N=N1 |
手性 SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)/C=C/C4=CC=CS4)N=N1 |
规范 SMILES |
CSC1=NC2=C(C3=CC=CC=C3NC(O2)C=CC4=CC=CS4)N=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 2-[(biphenyl-4-ylcarbonyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447942.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B447943.png)
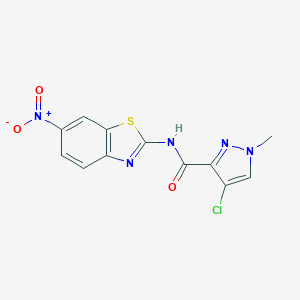
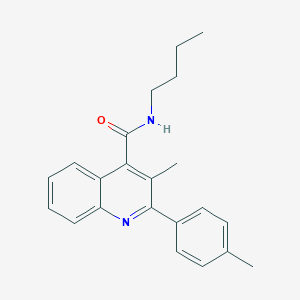
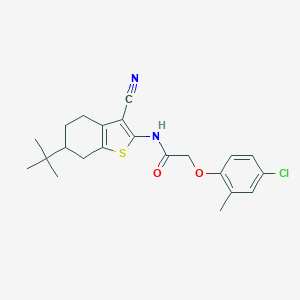
![Ethyl 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B447951.png)
![5-[(5-Methyl-2-furyl)methylene]-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447954.png)
![PROPYL 4-({[2-(3,4-DIMETHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B447957.png)
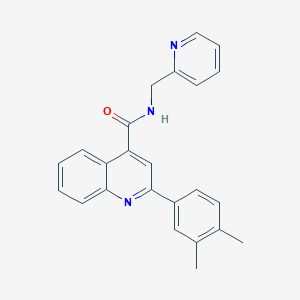
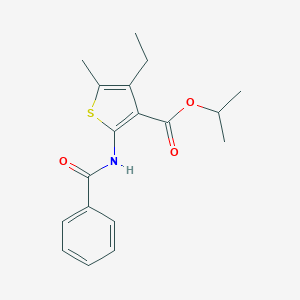
![5-(3-Ethoxy-4-hydroxybenzylidene)-3-(2-methylphenyl)-2-[(2-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B447960.png)
